

# Glumetinib: A Technical Overview of Early-Phase Clinical and Preclinical Findings

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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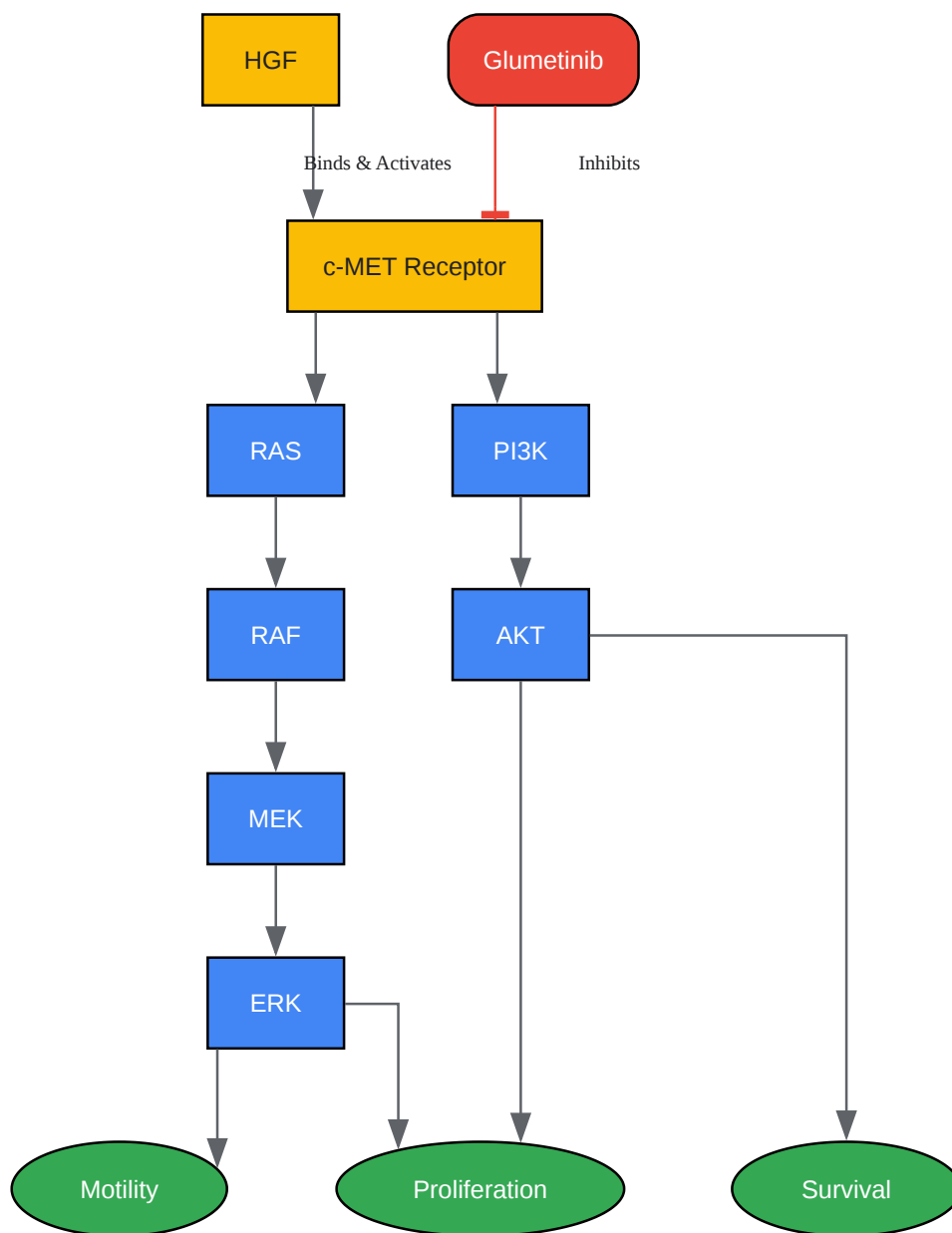
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Glumetinib** (also known as SCC244 or Gumarontinib) is a potent and highly selective, orally bioavailable, small-molecule inhibitor of the MET receptor tyrosine kinase.[1][2] Aberrant activation of the MET signaling pathway, through mechanisms such as gene amplification, mutations, or overexpression, is a known driver in various human cancers, contributing to tumor growth, metastasis, and resistance to therapy.[3] **Glumetinib** has been developed to target these MET-dependent malignancies. This document provides a comprehensive technical summary of the key findings from early-phase clinical trials and supporting preclinical studies, with a focus on quantitative data, experimental methodologies, and the underlying mechanism of action.

## Mechanism of Action

**Glumetinib** functions as an ATP-competitive inhibitor of the c-Met kinase domain.[1] By binding to the MET receptor, it blocks its autophosphorylation and subsequent activation, thereby inhibiting downstream signaling cascades crucial for cancer cell proliferation and survival.[1] The primary pathways affected are the PI3K/AKT and RAS/RAF/MEK/ERK signaling pathways. [1] Preclinical studies have demonstrated that **Glumetinib** has a high selectivity for c-Met, with an IC<sub>50</sub> of  $0.42 \pm 0.02$  nmol/L, and shows over 2,400-fold selectivity for c-Met compared to a panel of 312 other kinases.[4]



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**Caption: Glumetinib** Mechanism of Action on the c-MET Signaling Pathway.

## Preclinical Studies

### In Vitro Activity

**Glumetinib** has demonstrated potent and selective inhibition of c-Met-dependent cancer cell proliferation in a variety of cell lines.

Cell Line	IC50 (nmol/L)
EBC-1	1.1 ± 0.3
MKN-45	1.4 ± 0.4
SNU-5	2.1 ± 0.5
BaF3/TPR-Met	3.5 ± 0.8

Data presented as mean ± SD from three independent experiments.

### In Vivo Antitumor Activity

In xenograft models using human tumor cell lines, orally administered **Glumetinib** showed robust, dose-dependent antitumor activity.

Xenograft Model	Dose (mg/kg, oral, once daily)	Tumor Growth Inhibition (%)	Observations
MKN-45	2.5	63.6	-
5	88.6	Tumor stasis	Tumor regression
10	99.3	Tumor stasis	
SNU-5	10	-	
EBC-1	5	>66.0	1 of 6 mice tumor-free
10	>66.0	1 of 6 mice tumor-free	

Treatment duration:  
21 days.[1]

## Early-Phase Clinical Trial Results

### Phase I Study in Advanced NSCLC

A Phase I, open-label, dose-escalation study was conducted to evaluate the safety, pharmacokinetics, and preliminary antitumor activity of **Glumetinib** in patients with advanced non-small cell lung cancer (NSCLC).<sup>[5][6]</sup>

#### Patient Disposition and Dosing:

Dose Cohort	Number of Patients
100 mg QD	3
200 mg QD	3
300 mg QD	6
400 mg QD	6
Total	18

#### Pharmacokinetic Parameters:

Parameter	Value
Median T <sub>max</sub> (Time to maximum plasma concentration)	2.0 - 6.0 hours
Mean t <sub>1/2</sub> (Half-life)	20.43 - 35.36 hours

#### Safety and Tolerability:

- Dose-Limiting Toxicity (DLT): One patient in the 400mg cohort experienced Grade 3 vomiting.<sup>[5][6]</sup>
- Most Common Treatment-Related Adverse Events (Grade 1/2): Nausea, vomiting, elevated alkaline phosphatase, elevated conjugated bilirubin, edema, headache, asthenia, and decreased appetite.<sup>[5][6]</sup>

- Grade 3/4 Non-DLT Treatment-Related Adverse Events: Peripheral edema (5.5%), hypothyroidism (5.5%).[\[5\]](#)[\[6\]](#)

Preliminary Efficacy:

Dose	MET Alteration	Best Response	Duration of Treatment
200 mg	Overexpression	Partial Response	44 weeks
Multiple	Amplification (3 patients)	Stable Disease	-
Multiple	Not specified (1 patient)	Stable Disease	-

## Phase II GLORY Study in METex14-mutated NSCLC

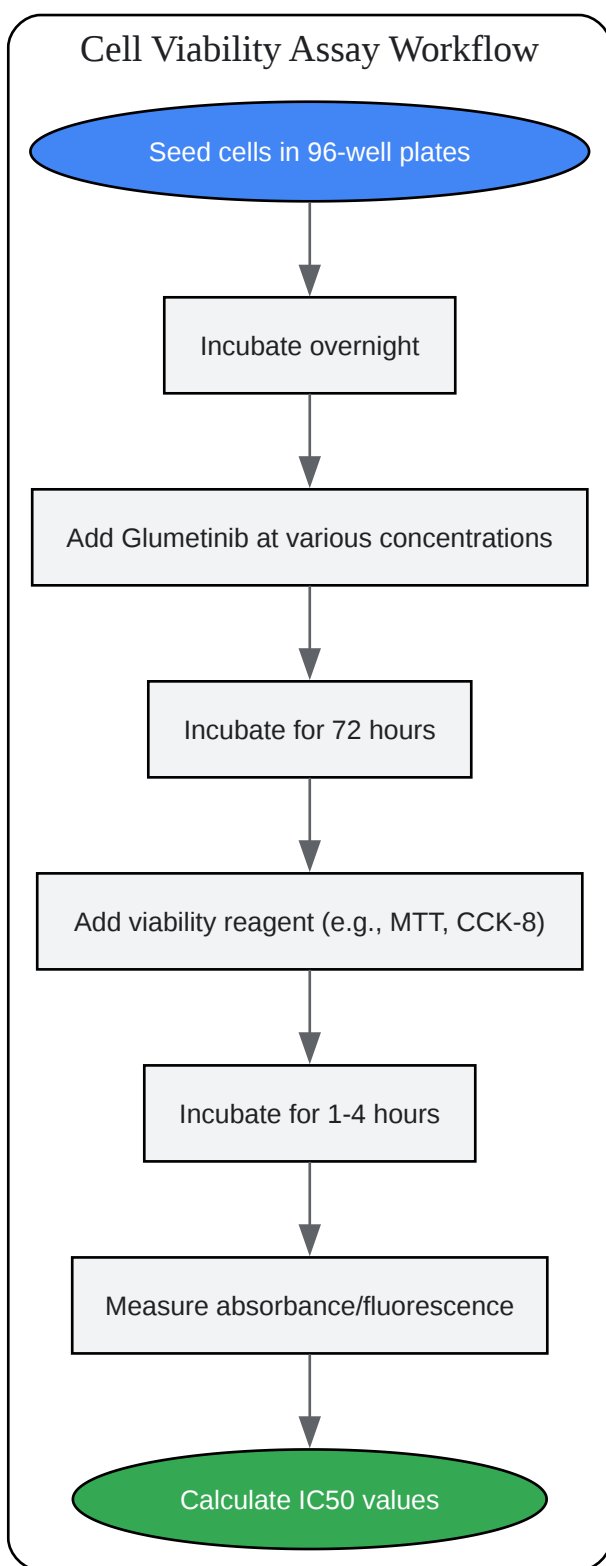
The GLORY study was a single-arm, multicenter, Phase II trial evaluating the efficacy and safety of **Glumetinib** (300 mg QD) in patients with locally advanced or metastatic NSCLC harboring MET exon 14 skipping mutations.[\[7\]](#)[\[8\]](#)

Efficacy Results (as of May 6, 2021):

Efficacy Endpoint	Overall (n=69)	Treatment Naïve	Previously Treated
Objective Response Rate (ORR)	60.9%	66.7%	51.9%
Median Duration of Response (DoR)	8.2 months	-	-
Median Progression-Free Survival (PFS)	7.6 months	-	-
Median Time to Response (TTR)	1.4 months	-	-
Data assessed by blinded independent review committee (BIRC).[7]			

## Experimental Protocols

### Cell Viability Assays



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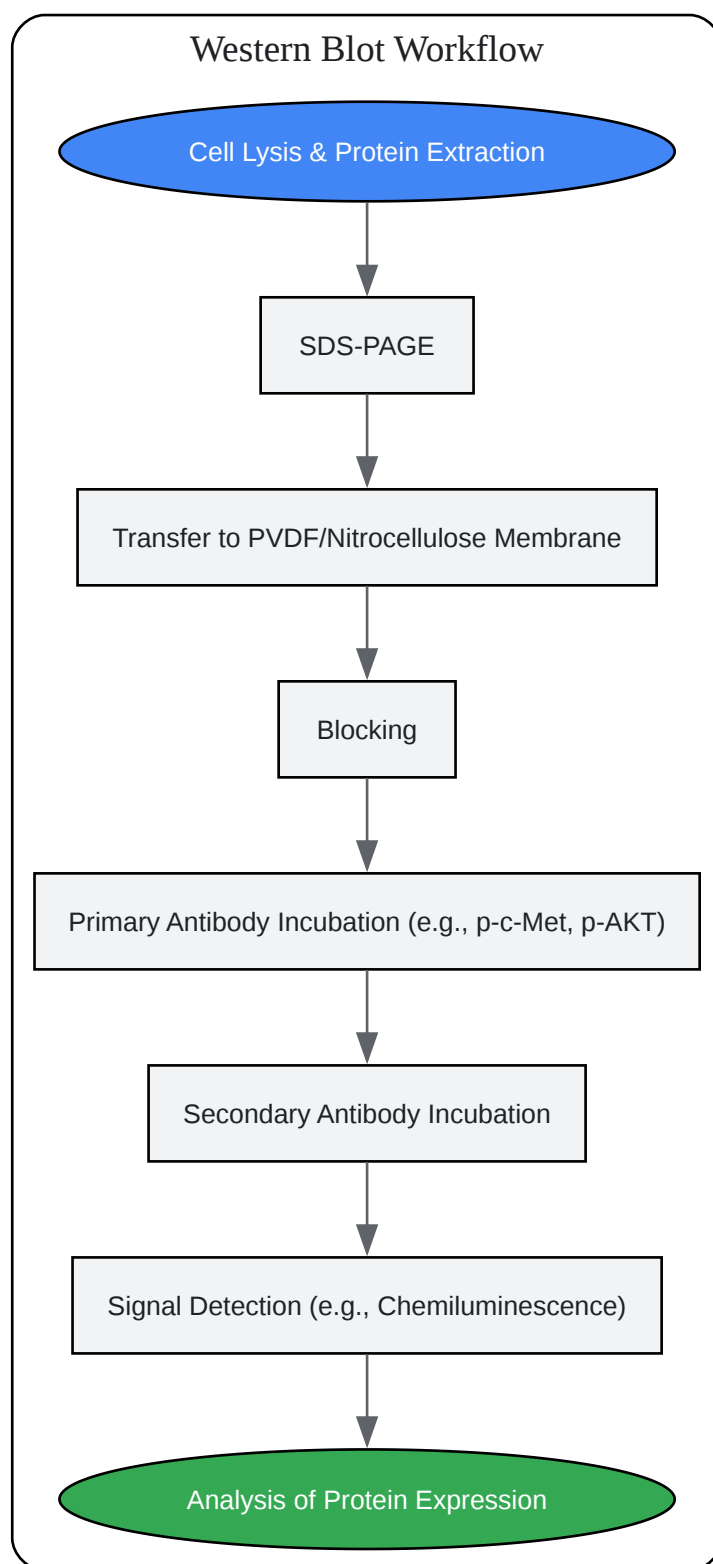
**Caption:** Generalized workflow for in vitro cell viability assays.

Methodology: Cells were seeded in 96-well plates at a low density. The following day, various concentrations of **Glumetinib** were added. After a 72-hour incubation period, cell viability was assessed using assays such as MTT, SRB, or CCK-8, following the manufacturer's protocols. The absorbance was measured to determine the concentration of **Glumetinib** that inhibited cell growth by 50% (IC50).[5]

## Western Blot Analysis

Methodology: Cancer cells (e.g., EBC-1, MKN-45) were treated with increasing concentrations of **Glumetinib** for 2 hours. For HGF stimulation studies, cells like U87MG were serum-starved for 24 hours, treated with **Glumetinib** for 2 hours, and then stimulated with HGF for 15 minutes. Cells were then lysed, and protein extracts were subjected to SDS-PAGE, transferred to a membrane, and probed with primary antibodies against phosphorylated and total c-Met, AKT, and ERK, followed by incubation with secondary antibodies and detection.[9]





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**Caption:** Key steps in the Western Blot analysis protocol.

## In Vivo Xenograft Studies

Methodology: Human cancer cell lines (e.g., MKN-45, SNU-5, EBC-1) were subcutaneously implanted into immunodeficient mice. When tumors reached a volume of 100-200 mm<sup>3</sup>, mice were randomized into vehicle control and **Glumetinib** treatment groups. **Glumetinib** was administered orally once daily. Tumor volumes were measured twice weekly using calipers, and calculated using the formula:  $(\text{length} \times \text{width}^2)/2$ .<sup>[1][9]</sup>

## Conclusion

The early-phase clinical data for **Glumetinib** demonstrates a manageable safety profile and promising antitumor activity in patients with advanced NSCLC, particularly those with MET exon 14 skipping mutations.<sup>[5][7]</sup> These clinical findings are strongly supported by preclinical studies that establish **Glumetinib** as a potent and highly selective inhibitor of the c-MET signaling pathway, with significant in vitro and in vivo efficacy in MET-dependent cancer models.<sup>[9]</sup> Ongoing and future clinical trials will further delineate the therapeutic potential of **Glumetinib** in this patient population.

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- To cite this document: BenchChem. [Glumetinib: A Technical Overview of Early-Phase Clinical and Preclinical Findings]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607661#early-phase-clinical-trial-results-for-glumetinib]

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